硫化钙 (CaS)

描述

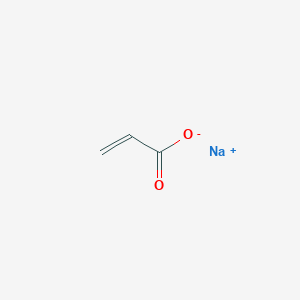

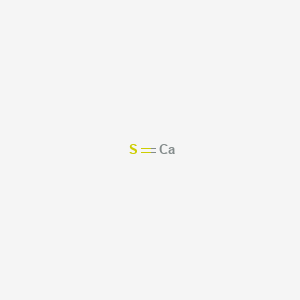

Calcium sulfide (CaS) is a chemical compound made of one calcium atom and one sulfide atom . It crystallizes in cubes like rock salt and occurs as oldhamite in nature . It has an odor of rotten eggs, which stems from H2S formed by hydrolysis of the calcium sulfide .

Synthesis Analysis

Calcium sulfide is produced by reduction of calcium sulfate with charcoal . The reaction is as follows: CaSO4 + 2 C → CaS + 2 CO2 . There is also a method for synthesizing Calcium Sulfide (CaS) nanoclusters by preparing a solution of calcium acetate in DMSO .Molecular Structure Analysis

The molecular formula of calcium sulfide is CaS . It has an average mass of 72.143 Da and a monoisotopic mass of 71.934662 Da .Chemical Reactions Analysis

Calcium sulfide can be oxidized by calcium sulfate to form calcium oxide and sulfur dioxide . The reaction is as follows: 3 CaSO4 + CaS → 4 CaO + 4 SO2 . Calcium sulfide decomposes upon contact with water . The reaction is as follows: CaS + H2O → Ca(SH)(OH), Ca(SH)(OH) + H2O → Ca(OH)2 + H2S .Physical And Chemical Properties Analysis

Calcium sulfide is white and forms cubes . It has a high melting point of 2,525 Celsius . It is also known to decompose upon contact with water .科学研究应用

1. 钢铁工业应用

硫化钙在钢铁工业中起着至关重要的作用。它用于改善液态钢的可铸性,提高钢的洁净度,并改性夹杂物以获得更好的钢质量。在脱氧过程中,钙将固态氧化铝夹杂物转化为液态铝酸钙。根据钢的成分,可能会形成 CaS 和/或铝酸钙。然而,在钢包处理过程中,由于其对钢的可铸性产生负面影响,因此固态 CaS 的形成是不可取的。热力学模型预测了氧化物-硫化物双相夹杂物的形成,这些夹杂物是硫化物和氧化物相的组合 (Choudhary & Ghosh, 2008)。

2. 纳米技术和光伏

CaS 纳米颗粒以其荧光特性而闻名,在纳米医学和光伏电池中具有潜在的应用。它们是使用涉及钙化合物的技术合成的,并表现出独特的量子限制效应。它们的吸收光谱与块状材料不同,在可见光区域显示出强吸收带,在气体或固体相中没有对应物。这种独特的行为是由于纳米结构中的间接跃迁 (Rivera-Vázquez 等人,2014)。

3. 自旋电子学

用钒 (V) 和铬 (Cr) 等过渡金属掺杂 CaS 可以产生具有半金属铁磁 (HMF) 特性的化合物,这在自旋电子学中很有用。这些材料表现出 100% 的自旋极化,使其成为自旋电子器件中自旋注入应用的潜在候选者 (Hamidane、Meddour 和 Bourouis,2019)。

4. 发光和电子结构

CaS 是一种用于发光技术应用的重要材料。了解其电子结构对于设计其能带结构以实现优化应用至关重要。X 射线吸收光谱研究提供了对 Ca d 态和 S p 态之间杂化的见解,这对于发光应用很重要 (Xu 等人,2013)。

5. 环境处理

源自废弃石膏板的 CaS 已被用于含金属废水处理。它作为硫化剂,将废水中有害金属的浓度降低到允许水平。此应用说明了 CaS 在环境保护和资源回收中的潜力 (Mihara 等人,2008)。

6. 热力学和动力学

了解 CaS 在水溶液中的溶解行为对于安全处置燃料燃烧灰分和处理碱性灰分输送水至关重要。研究 CaS 溶解反应的溶解度和平衡常数对于环境安全措施至关重要 (Tamm 等人,2016)。

作用机制

Target of Action

Calcium sulfide primarily targets calcium and sulfur metabolic pathways . It interacts with these pathways to produce various effects, depending on the specific conditions and environment .

Mode of Action

Calcium sulfide interacts with its targets through a series of chemical reactions. When exposed to air, it undergoes a chemical reaction with oxygen to form calcium sulfate . This reaction occurs naturally and is responsible for the formation of gypsum in certain geological formations . When CaS comes into contact with acids, it can produce hydrogen sulfide gas .

Biochemical Pathways

Calcium sulfide affects the calcium and sulfur metabolic pathways. It is involved in the conversion of carbon, usually as charcoal, to carbon dioxide . It can also react further with calcium sulfate to form calcium oxide and sulfur dioxide .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of calcium sulfide are influenced by its physical and chemical properties. It is a white material that crystallizes in cubes like rock salt . It has a high melting point and decomposes upon contact with water . These properties can affect its bioavailability and its impact on biological systems.

Result of Action

The molecular and cellular effects of calcium sulfide’s action depend on the specific conditions and environment. For example, in the presence of traces of heavy metals, CaS becomes phosphorescent . Additionally, when it comes into contact with water, it decomposes to form other compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of calcium sulfide. For instance, its reactivity with oxygen and acids can be influenced by the presence of these substances in the environment . Moreover, its phosphorescence in the presence of heavy metals suggests that its properties can be affected by the presence of these metals in the environment .

安全和危害

未来方向

属性

IUPAC Name |

sulfanylidenecalcium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.S | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIATAMCQXIDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Ca] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20548-54-3, 12015-71-3 | |

| Record name | Calcium sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20548-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oldhamite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012015713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020548543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium sulfide (CaS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate](/img/structure/B7801478.png)

![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)